METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE is a complex organic compound with the molecular formula C13H14N4O2. It belongs to the class of imidazole derivatives, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE typically involves the condensation of 2,9-dimethylimidazo[1,2-a]benzimidazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE: A precursor in the synthesis of the target compound.
METHYL N-(2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE: A structurally similar compound with slight variations in the methyl group positions.
Uniqueness
METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl N-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-11(15-13(18)19-3)17-10-7-5-4-6-9(10)16(2)12(17)14-8/h4-7H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOFPAJUDRRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)C)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.